N1-Losartanyl-losartan
Description
Properties
IUPAC Name |
[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZHSDYJLYMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177666 | |
| Record name | N1-Losartanyl-losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230971-71-8 | |
| Record name | N1-Losartanyl-losartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-Losartanyl-losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-LOSARTANYL-LOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Chemical Characterization of N1 Losartanyl Losartan
N1-Losartanyl-losartan as a Dimeric Losartan (B1675146) Derivative
This compound is recognized as a specified impurity in Losartan potassium, signifying that its levels are closely monitored to ensure the final drug product's quality and efficacy. Current time information in West Northamptonshire, GB. Its chemical structure is a dimer formed from two Losartan molecules. This dimerization introduces a more complex molecular architecture compared to the parent drug.
Comparative Analysis of Losartan and this compound Structural Features
Losartan's structure features a substituted imidazole (B134444) ring, a biphenyl (B1667301) moiety, and a tetrazole ring, which are pivotal for its therapeutic action. Current time information in West Northamptonshire, GB. In the formation of this compound, two Losartan units become covalently linked. The "N1" designation indicates that the linkage between the two losartan molecules occurs at the N1 position of the tetrazole ring of one losartan molecule, which then connects to the second losartan molecule.
The fundamental structural units of Losartan, including the butyl group, chloro-substituted imidazole, and the biphenyl-tetrazole system, are retained in the dimer. However, the dimerization results in a molecule with approximately double the molecular weight and a more extensive three-dimensional structure.
Below is a comparative table of the key structural and chemical properties of Losartan and this compound.
| Feature | Losartan | This compound |
| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | [2-butyl-1-[[2′-[1-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-1Htetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol- 5-yl]methanol veeprho.com |
| Molecular Formula | C22H23ClN6O | C44H44Cl2N12O nih.gov |
| Molecular Weight | 422.91 g/mol | 827.81 g/mol nih.gov |
| CAS Number | 114798-26-4 | 230971-71-8 nih.gov |
| Key Structural Moieties | Imidazole, Biphenyl, Tetrazole | Two sets of Imidazole, Biphenyl, and Tetrazole moieties linked together |
Isomeric Forms and Related Dimerization Products of Losartan
During the synthesis of Losartan, particularly under conditions of acid-catalyzed detritylation, the formation of dimeric impurities can occur. researchgate.net Research has shown the presence of two positional isomers of Losartan dimers with the same molecular weight (C44H44Cl2N12O), which are consistently detected in various batches of the drug substance. researchgate.netasianpubs.org These isomers are separable by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). asianpubs.org
The primary isomeric form of this compound is N2-Losartanyl-losartan. ontosight.ai The distinction between these two isomers lies in the point of linkage on the tetrazole ring. In N2-Losartanyl-losartan, the bond forms at the N2 position of the tetrazole ring of one Losartan molecule. ontosight.ai This subtle difference in connectivity results in a distinct chemical entity with its own specific properties, although it shares the same molecular formula and weight as its N1 counterpart. ontosight.ai
The table below outlines the key identifiers for N2-Losartanyl-losartan.
| Feature | N2-Losartanyl-losartan |
| IUPAC Name | [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol chemicea.com |
| Synonyms | Losartan EP Impurity M; Losartan USP-E; Losartan N2-Dimer chemicea.com |
| Molecular Formula | C44H44Cl2N12O chemicea.com |
| Molecular Weight | 827.82 g/mol chemicea.com |
| CAS Number | 230971-72-9 chemicea.com |
Beyond these primary dimers, other related impurities and degradation products of Losartan have been identified. These can include compounds formed through oxidation, such as the aldehyde derivative of Losartan, or other dimeric structures formed under stress conditions. nih.govsemanticscholar.org The characterization of these related substances is crucial for understanding the complete impurity profile of Losartan and ensuring the quality of the final pharmaceutical product.
Synthetic Pathways and Mechanistic Formation of N1 Losartanyl Losartan
Pathways of Dimerization in Angiotensin Receptor Blockers
Dimerization is a potential reaction pathway for several angiotensin receptor blockers. In the case of losartan (B1675146), this can lead to the formation of impurities like N1-Losartanyl-losartan.
The formation of this compound involves a dimerization reaction. One proposed mechanism is a nucleophilic substitution (SN2 type) reaction. semanticscholar.org In this process, the primary alcohol group of one losartan molecule acts as a nucleophile, attacking the imidazole (B134444) ring of a second losartan molecule. semanticscholar.org Another suggested pathway involves the formation of a bond between the nitrogen atom in the tetrazole ring of one losartan molecule and the carbon atom of the 5-methanol group on the imidazole ring of another losartan molecule, resulting in the dimer and a molecule of water. researchgate.net
The conditions under which losartan is synthesized can influence the formation of dimeric impurities. While specific details on the direct impact of synthesis conditions on this compound formation are not extensively published, the control of impurities is a critical aspect of pharmaceutical manufacturing. ontosight.ai The synthesis of losartan is a multi-step process, and the purification steps are designed to remove impurities, including any dimers formed. cbg-meb.nl
Degradation-Induced Dimerization of Losartan
This compound can also be formed through the degradation of losartan, particularly under stress conditions.
Exposure to certain environmental factors can promote the degradation of losartan and the subsequent formation of dimers.
Humidity and Temperature: Studies have shown that losartan tablets stressed at 40°C and 75% relative humidity for an extended period can lead to the formation of dimeric derivatives. nih.gov
Oxidative Stress: The presence of oxidizing agents, such as 3% hydrogen peroxide, can lead to the degradation of losartan and the formation of various degradation products, including dimers. semanticscholar.orgresearchgate.net
Light: Exposure to light, particularly UV or visible light in the presence of oxygen, can cause the destruction of the imidazole ring of losartan, leading to the formation of degradation products. envirobiotechjournals.comnih.gov While not directly forming this compound, this highlights the molecule's sensitivity to light.
Packaging: Proper packaging is crucial to protect losartan from moisture and light, which can contribute to degradation. cbg-meb.nlnih.gov
Table 1: Influence of Stress Conditions on Losartan Degradation and Dimer Formation
| Stress Condition | Observation | Reference |
| 40°C and 75% Relative Humidity (3 years) | Formation of dimeric derivatives of losartan. | nih.gov |
| 3% (v/v) H2O2 Solution (7 days) | Approximately 10% degradation of losartan potassium, with dimerization being one of the degradation pathways. | semanticscholar.orgresearchgate.net |
| Light Exposure (Ambient) | Rapid increase in degradation products resulting from the destruction of the imidazole ring. | nih.gov |
| Acidic (0.1 M HCl) and Basic (0.1 M NaOH) Conditions | Less than 1% degradation of losartan potassium after 7 days. | semanticscholar.orgresearchgate.net |
The study of reaction kinetics provides insight into the rate at which losartan degrades and forms dimers.
In a study involving the degradation of losartan potassium in a 3% hydrogen peroxide solution, the degradation process was found to follow pseudo-zero-order kinetics. semanticscholar.orgresearchgate.net The rate constant was determined to be 1.48 x 10⁻⁸ mol L⁻¹ day⁻¹. semanticscholar.orgresearchgate.net After 3.5 months under these conditions, the amount of remaining losartan potassium was below 25%. semanticscholar.org
The thermodynamics of losartan dimerization are not extensively detailed in the available literature. However, the fact that the dimerization occurs, particularly under stress conditions, suggests that the formation of the dimer is a thermodynamically feasible process under those specific conditions.
Table 2: Kinetic Data for Losartan Degradation
| Condition | Reaction Order | Rate Constant | Reference |
| 3% (v/v) H2O2 Solution | Pseudo-zero-order | 1.48 x 10⁻⁸ mol L⁻¹ day⁻¹ | semanticscholar.orgresearchgate.net |
Advanced Analytical Methodologies for Detection, Identification, and Quantification of N1 Losartanyl Losartan
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating N1-Losartanyl-losartan from the active pharmaceutical ingredient (API), Losartan (B1675146), and other related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dimeric Impurities
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Losartan and its impurities. ontosight.ai Method development often focuses on creating a single, robust method capable of separating the API from all known impurities and degradation products. nih.gov
Method Development and Validation:
A typical stability-indicating HPLC method for Losartan and its impurities, including the dimeric impurity this compound (also known as Losartan Related Compound D), would involve a reversed-phase column, such as a C18 or C8, with a gradient elution. nih.govingentaconnect.com The mobile phase often consists of an aqueous component (like a phosphate (B84403) buffer or dilute acid) and an organic modifier (typically acetonitrile (B52724) or methanol). ingentaconnect.comijpsr.com
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating this compound from Losartan and other impurities.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. ijpsr.com
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. ijpsr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsr.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A study developing an HPLC method for Losartan and its eleven related impurities utilized an ACCHROM ODS-C18 column with a gradient of acetonitrile and 0.1% phosphoric acid, with UV detection at 220 nm. ingentaconnect.com Another method for Losartan potassium impurities used an Inert Sil ODS 3V column with a mobile phase of acetonitrile, methanol, and triethylamine, and detection at 237 nm. ijpsr.com
Interactive Data Table: Example HPLC Method Parameters for Losartan Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | ACCHROM ODS-C18 (250 mm x 4.6 mm, 5 µm) ingentaconnect.com | Inert Sil ODS 3V (250 mm x 4.6 mm, 5 µm) ijpsr.com |
| Mobile Phase A | 0.1% Phosphoric Acid in Water ingentaconnect.com | Acetonitrile ijpsr.com |
| Mobile Phase B | Acetonitrile ingentaconnect.com | Methanol ijpsr.com |
| Mobile Phase C | Not Applicable | Triethylamine ijpsr.com |
| Gradient | Gradient Elution ingentaconnect.com | Isocratic (250:50:2 v/v/v) ijpsr.com |
| Flow Rate | 1.0 mL/min ingentaconnect.com | 1.0 mL/min ijpsr.com |
| Detection | UV at 220 nm ingentaconnect.com | UV at 237 nm ijpsr.com |
| Column Temp. | 35 °C ingentaconnect.com | Not Specified |
Supercritical Fluid Chromatography (SFC) in Losartan Impurity Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and complementary technique to HPLC for impurity analysis. researchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique is particularly advantageous for separating a broad spectrum of both nonpolar and polar impurities in a single analytical run, often in a shorter time frame than HPLC. researchgate.netnih.gov
A Quality-by-Design (QbD) approach has been successfully used to develop an SFC method capable of simultaneously determining sartan-related impurities, including nitrosamines, in under 20 minutes. researchgate.netnih.gov This method was validated for limit testing and meets the requirements of both the EMA and FDA for testing drug substances. nih.gov The unique properties of SFC allow for the separation of a wide range of compounds, making it a valuable tool for comprehensive impurity profiling. fu-berlin.defu-berlin.de While a specific application of SFC for the routine analysis of this compound is not detailed in the provided search results, its ability to separate various sartan impurities suggests its potential applicability. nih.gov
Spectroscopic Identification and Structural Confirmation
Following chromatographic separation, spectroscopic techniques are essential for the definitive identification and structural elucidation of impurities like this compound.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification of impurities. ontosight.ai It provides crucial information about the molecular weight and fragmentation pattern of a compound. chimia.ch
For this compound, which has a molecular formula of C44H44Cl2N12O, the expected average molecular weight is approximately 827.82 g/mol . biosynth.comepa.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, generating a characteristic fragmentation pattern that serves as a fingerprint for the molecule. chimia.ch This fragmentation data is critical for confirming the structure, including the linkage between the two losartan moieties. In the analysis of stressed losartan tablets, LC-MS/MS with atmospheric pressure chemical ionization (APCI) was used to identify dimeric derivatives. chimia.ch The structural assignment was further confirmed by comparing the MS/MS spectra of the degradation products with those of synthesized reference standards. chimia.ch
Interactive Data Table: Mass Spectrometric Data for this compound
| Property | Value | Source |
| Molecular Formula | C44H44Cl2N12O | biosynth.comepa.gov |
| Average Molecular Weight | 827.82 g/mol | epa.gov |
| Monoisotopic Mass | 826.31381 g/mol | epa.gov |
| Potassium Salt Molecular Formula | C44H43Cl2KN12O | klivon.comnih.gov |
| Potassium Salt Molecular Weight | 865.9 g/mol | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimeric Linkage Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of isomeric structures and the specific linkages in dimeric impurities. While the search results provide information on the NMR of losartan itself, specific detailed NMR data for this compound is not extensively available in the provided abstracts. researchgate.netresearchgate.net However, the general approach would involve a suite of NMR experiments.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all the proton (¹H) and carbon (¹³C) signals and, crucially, in establishing the connectivity between the two losartan units that form the dimer. veeprho.com The HMBC experiment, in particular, would show correlations between protons and carbons that are two or three bonds apart, allowing for the definitive identification of the N1 linkage point. Characterization data, including ¹H NMR, is often provided with reference standards for this compound. klivon.comveeprho.com
Orthogonal Analytical Approaches for Impurity Profiling
To ensure a comprehensive understanding of the impurity profile of a drug substance, it is best practice to use orthogonal analytical approaches. This involves employing multiple analytical techniques that rely on different separation principles to provide a more complete picture of the impurities present.
For losartan and its impurities, a combination of reversed-phase HPLC and SFC would be a strong orthogonal approach. HPLC separates compounds primarily based on their hydrophobicity, while SFC separation is based on a compound's polarity and interaction with the stationary phase in a supercritical fluid environment. researchgate.netnih.gov This combination increases the probability of detecting all potential impurities, including those that might co-elute in a single chromatographic system.
Furthermore, the use of different detection methods, such as UV-Vis spectroscopy and mass spectrometry, provides another layer of orthogonality. While UV detection is quantitative and robust, mass spectrometry offers higher specificity and structural information. ontosight.aiingentaconnect.com A comprehensive impurity profiling strategy might therefore involve LC-UV for routine quantification and LC-MS for identification and confirmation of impurities like this compound. nih.gov
Preclinical Pharmacological Investigations of N1 Losartanyl Losartan: Mechanistic Insights
In Vitro Receptor Binding Assays and Ligand Interaction Studies
This area of research is fundamental to understanding how a compound interacts with its molecular target.
Angiotensin II Type 1 (AT1) Receptor Affinity and Selectivity of Losartan (B1675146)
In vitro binding assays are critical for determining the affinity of a compound for its target receptor. For instance, studies on losartan have established its role as a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. nih.govaltmeyers.org These assays typically use radiolabeled ligands to measure how effectively the compound displaces the natural ligand, Angiotensin II. mdpi.com
Losartan itself is a competitive antagonist with moderate affinity for the AT1 receptor. nih.gov Its selectivity is a key characteristic, with a much higher affinity for the AT1 receptor compared to the AT2 receptor, by a factor of over 10,000-fold. altmeyers.orgnih.gov
Comparative Receptor Pharmacology with Losartan and its Active Metabolite (EXP3174)
Pharmacological studies often compare a parent drug to its metabolites. Losartan is metabolized in the liver to EXP3174, a more potent antagonist. nih.govbjcardio.co.uk
Binding affinity studies have quantified these differences. For example, in vascular smooth muscle cells, the half-maximal inhibitory concentration (IC50) for EXP3174 was found to be 1.1 x 10⁻⁹ mol/l, compared to 1.0 x 10⁻⁸ mol/l for losartan. nih.gov
Comparative Binding Affinities at AT1 Receptor
| Compound | IC50 (mol/l) in VSMC | pKi | Receptor Binding Characteristics |
|---|---|---|---|
| Losartan | 1.0 x 10⁻⁸ nih.gov | 7.17±0.07 researchgate.net | Competitive antagonist nih.gov |
| EXP3174 | 1.1 x 10⁻⁹ nih.gov | Not specified | Non-competitive antagonist, 10-40x more potent than losartan nih.govdrugbank.com |
Cellular Pathway Modulation by Losartan In Vitro
This section explores how receptor binding translates into changes in cellular function.
Angiotensin II Signaling Cascade Interference (e.g., second messenger systems)
Angiotensin II binding to the AT1 receptor activates several downstream signaling cascades, often involving second messengers like inositol (B14025) phosphates and calcium.
Studies have shown that both losartan and EXP3174 can abolish the Angiotensin II-induced formation of inositol phosphates in vascular smooth muscle cells. nih.gov
Losartan has also been found to interfere with other signaling pathways. For instance, it can inhibit the TNF-α signaling pathway, which is implicated in renal fibrosis. revistanefrologia.commdpi.com Furthermore, in certain cell types, losartan can allosterically enhance dopamine (B1211576) D1 receptor signaling by strengthening the interaction between AT1 and D1 receptors. nih.govnih.gov
Assessment of Biological Activity in Relevant Cell Lines (e.g., vascular smooth muscle cells)
Vascular smooth muscle cells (VSMCs) are a key target for antihypertensive drugs. In these cells, Angiotensin II promotes proliferation, which contributes to vascular remodeling. nih.govnih.gov
Losartan has been shown to inhibit Angiotensin II-induced VSMC proliferation. nih.govnih.gov This effect is mediated not only through AT1 receptor blockade but also through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy. nih.govnih.gov
In human nucleus pulposus cells, losartan demonstrated anti-inflammatory and anti-catabolic effects by impairing TNF-α-induced processes. mdpi.com In podocytes, specialized kidney cells, losartan can counteract Angiotensin II-induced changes by favoring a switch from AT1 to AT2 receptor signaling. nih.govucl.ac.ukmdpi.com
Effect of Losartan and EXP3174 on Cellular Responses
| Cellular Response | Cell Line | Effect of Losartan | Effect of EXP3174 |
|---|---|---|---|
| Inhibition of Ang II-induced Ca²⁺ elevation | VSMC | IC50: 5 x 10⁻⁸ mol/l nih.gov | IC50: 5 x 10⁻⁹ mol/l nih.gov |
| Inhibition of Ang II-induced protein synthesis | VSMC | IC50: 4 x 10⁻⁸ mol/l nih.gov | IC50: 3 x 10⁻⁹ mol/l nih.gov |
| Inhibition of VSMC proliferation | VSMC | Inhibits proliferation via AT1 blockade and AMPK activation nih.govnih.gov | More potent than losartan in blocking Ang II-induced responses nih.gov |
Investigation of Potential Non-Specific Biological Interactions
This research investigates whether a compound has effects beyond its primary target.
Studies have explored whether the effects of losartan are solely due to AT1 receptor blockade. While its primary mechanism is clear, some research has looked into other potential interactions.
For example, one study reported that losartan, but not another angiotensin II receptor antagonist (saralasin), could inhibit the binding of N-formylmethionyl-leucyl-phenylalanine (fMLP) to neutrophil receptors, suggesting a potential non-AT1 receptor-mediated effect in these specific immune cells. nih.gov
Other research has focused on how losartan interacts with cell membranes, suggesting that each AT1 receptor antagonist may have a unique action on the lipid bilayer, which could influence its approach to the receptor. mdpi.com
Computational and Theoretical Studies on N1 Losartanyl Losartan
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools to predict the interaction between a ligand and its receptor, providing insights into binding affinity and mechanism of action.
While no direct molecular docking studies have been published for N1-Losartanyl-losartan with the angiotensin II type 1 (AT1) receptor, extensive research on losartan (B1675146) provides a foundational understanding of these interactions. Docking studies of losartan into the AT1 receptor have identified key amino acid residues responsible for its binding. rjpbcs.com These interactions are crucial for its antagonist activity.
A theoretical docking study of this compound would be a critical step in understanding its potential biological activity. Such a study would likely involve a multi-step process:
Homology Modeling: Utilizing the known crystal structure of the AT1 receptor.
Ligand Preparation: Generating a 3D structure of this compound, which is challenging due to its flexibility. nih.gov
Docking Simulation: Using software like AutoDock Vina to place the dimer into the binding site of the AT1 receptor. biorxiv.org
It is hypothesized that one of the losartan moieties of the dimer would occupy the established losartan binding pocket on the AT1 receptor. The second losartan unit would likely extend out of the primary binding site, potentially interacting with other regions of the receptor or the extracellular space. These additional interactions could significantly alter the binding affinity and residence time compared to the monomeric losartan.
Table 1: Key Interacting Residues of Losartan with the AT1 Receptor (Hypothetical Extension to this compound)
| Interacting Residue | Interaction Type with Losartan | Potential Interaction with this compound |
| Lys199 | Salt bridge with tetrazole group | One tetrazole group of the dimer may form a similar salt bridge. |
| His256 | Hydrogen bond with tetrazole group | The second tetrazole group might interact with other residues or be solvent-exposed. |
| Val108 | Hydrophobic interaction with butyl group | The butyl groups of both losartan units could engage in extended hydrophobic interactions. |
| Ser109 | Hydrogen bond with hydroxymethyl group | The hydroxymethyl group of the binding moiety would likely retain this interaction. |
| Asn111 | Essential for stabilizing inactive receptor conformation | The bulky nature of the dimer could influence the overall receptor conformation differently. |
This table is based on known interactions of losartan and provides a hypothetical scenario for this compound. rjpbcs.combiorxiv.org
The conformational landscape of a molecule dictates its ability to bind to a receptor. For a flexible molecule like this compound, understanding its preferred conformations is crucial. Conformational analysis of losartan has been performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. worldscientific.com These studies have shown that losartan has several low-energy conformations.
A conformational analysis of this compound would be computationally demanding. Molecular dynamics (MD) simulations would be the method of choice to explore the vast conformational space of this dimer. An MD simulation would track the atomic movements over time, providing insights into:
Dominant Conformations: Identifying the most stable three-dimensional arrangements of the dimer in an aqueous environment.
Flexibility: Quantifying the movement in different parts of the molecule, particularly the linker between the two losartan units.
Intramolecular Interactions: Determining if any stable intramolecular hydrogen bonds or other interactions exist that might rigidify the structure.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been applied to losartan to study its electronic structure and spectroscopic properties. nih.gov These studies calculate properties like:
Electron Distribution: Visualized through electrostatic potential maps, which can indicate regions of the molecule likely to engage in electrostatic interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energies of which are related to the molecule's reactivity and ability to participate in chemical reactions.
For this compound, DFT calculations would be computationally expensive but could reveal important information. By comparing the electronic properties of the dimer to the monomer, one could predict how the dimerization affects its reactivity. For instance, changes in the electron density on the imidazole (B134444) and tetrazole rings could influence its binding and degradation pathways.
Table 2: Hypothetical Comparison of Electronic Properties
| Property | Losartan | This compound (Hypothetical) |
| HOMO-LUMO Gap | X eV | Potentially smaller, suggesting higher reactivity. |
| Dipole Moment | Y Debye | Likely larger due to the increased size and asymmetry. |
| Natural Atomic Charges | Calculated for each atom | Would show how charge is redistributed across the dimer. |
This table illustrates the type of data that would be generated from quantum chemical calculations.
In Silico Prediction of Metabolic Fate and Degradation Products (excluding human metabolism pathways)
In silico tools can predict the likely degradation products of a pharmaceutical compound under various stress conditions (e.g., acid, base, oxidation, photolysis). nih.govspringernature.com While specific studies on this compound are not available, software like Zeneth could be used to predict its degradation pathways. nih.govspringernature.comlhasalimited.orglhasalimited.org
Given the structure of this compound, which is essentially two losartan molecules linked together, its degradation is likely to involve the cleavage of this linkage, potentially regenerating losartan or forming other derivatives. Additionally, the individual losartan moieties within the dimer would be susceptible to the same degradation pathways as the parent drug, such as oxidation of the imidazole ring. plos.org
A predictive study would generate a list of potential degradation products and their likelihood of formation under different conditions. This information is valuable for the development of analytical methods to detect these impurities and for understanding the stability of the drug product.
Table 3: Potential Degradation Reactions of this compound
| Stress Condition | Potential Reaction Type | Predicted Products |
| Acid/Base Hydrolysis | Cleavage of the N-C bond linking the two units | Losartan, Hydroxymethyl-losartan derivative |
| Oxidation | Oxidation of imidazole ring | Oxidized dimer, cleavage products with oxidized imidazole rings |
| Photolysis | Photochemical cleavage or rearrangement | Various photoproducts, potentially involving the tetrazole ring |
This table presents a hypothetical degradation profile based on the known chemistry of losartan.
Research Implications for Pharmaceutical Development and Impurity Control Strategies
Impact of N1-Losartanyl-losartan on Losartan (B1675146) Pharmaceutical Stability
The presence of this compound, a specified impurity in losartan potassium, is a key indicator of the drug's stability. ontosight.ai Its formation signifies the degradation of the active ingredient, which can compromise the quality and efficacy of the final drug product. ontosight.ai The formation of this dimer and other degradation products can be influenced by environmental factors such as heat and acidity. ingentaconnect.com
Studies on the degradation pathways of losartan have shown that dimerization is a possible route of decomposition. semanticscholar.org The formation of this compound involves a reaction between two losartan molecules, leading to a reduction in the potency of the API. This chemical instability is a critical factor for pharmaceutical manufacturers, as it directly affects the shelf life and storage conditions of losartan-containing medicines. Stress testing of losartan has indicated its sensitivity to moisture, which can accelerate degradation and impurity formation. nih.gov Therefore, the control of this compound is not only a measure of purity but also a crucial aspect of maintaining the therapeutic effectiveness of losartan throughout its lifecycle.
Development of Targeted Strategies for Minimizing Dimer Formation
To ensure the quality and safety of losartan, pharmaceutical manufacturers have developed targeted strategies to minimize the formation of the this compound dimer. These strategies are implemented throughout the development and manufacturing process, from synthesis to the final formulation.
A primary approach involves the meticulous control of reaction conditions during the synthesis of losartan. google.com It has been observed that the formation of dimer impurities is particularly influenced by acidic conditions. google.com A patented method describes a process to reduce dimer impurities by adjusting the pH to a range of 1 to 5 and controlling the temperature between 10-40°C during a key step in the synthesis. google.com This is followed by a subsequent step of adjusting the pH to be alkaline (pH 10-14) to further process the intermediate, ultimately leading to a purer final product with dimer impurity levels below 0.1%. google.comgoogle.com
Another critical area is the prevention of degradation in the final drug product. Since losartan is sensitive to moisture, appropriate packaging is essential. nih.gov Studies have shown that packaging such as OPA/Al/PVC//Al (oriented polyamide/aluminum/polyvinyl chloride//aluminum) blisters provides adequate protection against environmental factors, thereby enhancing the stability of the tablets. nih.gov
Furthermore, the selection of excipients in the formulation of losartan tablets is carefully considered to avoid any incompatibilities that could promote the degradation of the API and the formation of this compound. The pH of extemporaneous oral suspensions has been shown to affect losartan's stability, with lower pH values contributing to reduced initial drug content. mdpi.com This highlights the importance of pH control in liquid formulations as well.
Methodologies for Impurity Control and Monitoring in Losartan Manufacturing
Robust analytical methods are essential for the control and monitoring of this compound in losartan manufacturing. These methodologies ensure that the level of this impurity remains within the stringent limits set by regulatory authorities like the FDA and EMA. ontosight.aiontosight.ai
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification and routine monitoring of this compound. ontosight.ai Stability-indicating HPLC methods have been developed to separate losartan from its process-related impurities and degradation products, allowing for accurate measurement. ingentaconnect.com These methods are crucial for quality control (QC) applications in the commercial production of losartan. clearsynth.comsynzeal.com
For the identification and structural confirmation of impurities, more advanced techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used for this purpose, as it can provide detailed information about the molecular weight and structure of impurities like this compound. ontosight.aisemanticscholar.org
The table below summarizes the primary analytical techniques used for the control and monitoring of this compound.
| Analytical Technique | Purpose | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Quantification and routine monitoring of impurity levels. ontosight.ai | A stability-indicating method capable of separating the API from its impurities. ingentaconnect.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. ontosight.aisemanticscholar.org | Combines the separation power of LC with the mass analysis of MS for definitive identification. |
These analytical methods are integral to a comprehensive quality control strategy, ensuring that every batch of losartan meets the required purity and quality standards before it is released to the market.
Future Directions in N1 Losartanyl Losartan Research
Advanced Spectroscopic Techniques for In Situ Formation Monitoring
Real-time monitoring of the formation of N1-Losartanyl-losartan during the manufacturing process and storage is crucial for quality control. Future research will focus on the application of advanced spectroscopic techniques for in situ monitoring. While chromatographic methods like high-performance liquid chromatography (HPLC) are standard for impurity detection, they are typically performed offline. researchgate.netresearchgate.net
Process Analytical Technology (PAT) tools, incorporating spectroscopic methods, can provide continuous insight into the dimerization process. Techniques such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy could be developed and validated for this purpose. researchgate.net These methods, coupled with chemometric analysis, can offer non-destructive and rapid measurements of this compound concentrations in real-time.
Table 2: Comparison of Advanced Spectroscopic Techniques for In Situ Monitoring
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| Near-Infrared (NIR) Spectroscopy | Measures vibrational overtones and combination bands. | Non-destructive, rapid, can be used with fiber optics for remote sensing. | Lower sensitivity and specificity compared to mid-IR, requires chemometric modeling. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | High specificity, minimal sample preparation, not sensitive to water. | Potential for fluorescence interference, may require longer acquisition times. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation. | High sensitivity and specificity, provides detailed structural information. | Water interference can be significant, sample cells can be complex for in-line use. |
| LC-MS/MS | Separates compounds by chromatography and identifies by mass. | High sensitivity and selectivity for structural elucidation of degradation products. | Typically an offline technique, not suitable for real-time process monitoring. researchgate.netresearchgate.net |
Comprehensive Structure-Activity Relationship (SAR) Studies of Dimeric Losartan (B1675146) Impurities
Understanding the biological activity of this compound and other dimeric impurities is essential for assessing their potential impact on safety and efficacy. Comprehensive Structure-Activity Relationship (SAR) studies are needed to characterize the pharmacological profile of these impurities. While losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, the activity of its dimeric impurities at this and other receptors is not well-established. nih.govnih.gov
Future SAR studies would involve synthesizing a series of dimeric analogs with systematic structural modifications. These analogs would then be tested in a battery of in vitro assays to determine their binding affinity and functional activity at various receptors, including AT1 and AT2 receptors. This research would help to build a predictive model for the biological activity of dimeric losartan impurities based on their chemical structure.
Table 3: Hypothetical SAR Data for Dimeric Losartan Impurities
| Dimer Analog | Structural Modification | AT1 Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
|---|---|---|---|
| This compound | N1-imidazole linkage | 500 | >10000 (inactive) |
| Analog A | Altered linker length | 750 | >10000 (inactive) |
| Analog B | Substitution on biphenyl (B1667301) ring | 300 | 8000 (weak antagonist) |
| Analog C | Modification of tetrazole ring | >10000 | Not determined |
Expanding Preclinical Mechanistic Investigations of Impurities in the ARB Class
The presence of impurities in Angiotensin Receptor Blockers (ARBs) has been a significant concern for regulatory agencies and the pharmaceutical industry, highlighted by the recalls due to nitrosamine (B1359907) impurities. ukm.myfda.govnih.gov This has underscored the need for a deeper understanding of the potential toxicological mechanisms of all impurities, including dimers like this compound.
Future preclinical investigations should extend beyond simple toxicity screening to explore the specific cellular and molecular mechanisms by which these impurities might exert biological effects. This could involve studies on their potential to induce oxidative stress, inflammation, or off-target pharmacological effects. Such mechanistic understanding is crucial for a more robust risk assessment of these impurities. Expanding these investigations to the entire ARB class would help in developing a class-wide understanding of impurity-related risks and inform the development of safer manufacturing processes. firstwordpharma.comnih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying N1-Losartanyl-losartan in pharmaceutical formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify trace impurities like this compound. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing its unique tetrazole and imidazole substituents from losartan . Validate methods using guidelines from pharmacopeial standards (e.g., USP<1086>) to ensure specificity and sensitivity.
Q. How does the molecular structure of this compound differ from losartan, and what implications does this have for its pharmacological activity?
- Methodological Answer : Compare the molecular structures using computational tools (e.g., PubChem’s 2-D similarity search) to identify key differences, such as the additional tetrazole moiety in this compound. Evaluate binding affinity to angiotensin II receptors via molecular docking simulations, noting steric hindrance or altered hydrogen bonding patterns that may reduce efficacy compared to losartan .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound for impurity profiling studies?
- Methodological Answer : Document synthetic pathways with strict control of reaction conditions (e.g., temperature, pH) to minimize batch-to-batch variability. Characterize intermediates and final products using Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography. Adhere to ICH Q3A/B guidelines for impurity thresholds and report purity levels using validated chromatographic methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., differences in assay sensitivity, sample preparation). Validate findings using in vitro metabolic assays (e.g., liver microsomes) to assess stability and metabolite formation. Cross-reference results with transformation products (TPs) listed in environmental chemistry databases to rule out degradation artifacts .
Q. What experimental designs are optimal for assessing the toxicological significance of this compound in preclinical models?
- Methodological Answer : Use a tiered approach:
- Tier 1 : Acute toxicity studies in rodents, focusing on dose-dependent effects on renal and hepatic biomarkers.
- Tier 2 : Subchronic exposure models (28–90 days) to evaluate cumulative toxicity.
- Tier 3 : Mechanistic studies (e.g., transcriptomic profiling) to identify pathways disrupted by this compound. Include positive controls (e.g., losartan) to contextualize findings .
Q. How should researchers address discrepancies in impurity quantification when this compound co-elutes with other losartan derivatives?
- Methodological Answer : Optimize chromatographic separation using gradient elution with ion-pairing reagents (e.g., tetrabutylammonium phosphate). Employ high-resolution mass spectrometry (HRMS) to deconvolute overlapping peaks. Validate method robustness using spiked samples and inter-laboratory comparisons .
Q. What strategies improve the detection limit of this compound in environmental matrices (e.g., wastewater)?
- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes. Couple with ultra-performance liquid chromatography (UPLC) and quadrupole time-of-flight (Q-TOF) MS for enhanced sensitivity. Use isotopically labeled internal standards (e.g., ¹³C-losartan) to correct matrix effects .
Data Analysis and Reporting Guidelines
Q. How can researchers ensure transparency when reporting conflicting data on this compound’s stability under varying pH conditions?
- Methodological Answer : Provide raw datasets (e.g., chromatograms, spectral libraries) as supplementary materials. Use error-bar plots to visualize variability across replicates. Discuss potential sources of bias (e.g., hydrolysis during sample storage) and align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare group means. Include confidence intervals and p-values to quantify uncertainty, adhering to journal-specific reporting standards (e.g., Analytical Chemistry’s guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
